2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminoethyl phosphonic acid
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Overview
Description
CGS-26393 is a small molecule drug known for its role as an endothelin-converting enzyme inhibitor and enkephalinase inhibitor. It has been studied primarily for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGS-26393 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of CGS-26393 typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CGS-26393 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CGS-26393 into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
Scientific Research Applications
CGS-26393 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of endothelin-converting enzymes and enkephalinases in biological systems.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
CGS-26393 exerts its effects by inhibiting endothelin-converting enzyme 1 and enkephalinase. These enzymes are involved in the conversion of inactive precursors into active peptides that regulate vascular tone and blood pressure. By inhibiting these enzymes, CGS-26393 reduces the production of vasoactive peptides, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
CGS-26303: Another endothelin-converting enzyme inhibitor with similar properties.
Phosphoramidon: A well-known inhibitor of endothelin-converting enzyme and neutral endopeptidase.
Uniqueness
CGS-26393 is unique due to its dual inhibitory action on both endothelin-converting enzyme and enkephalinase. This dual inhibition provides a broader therapeutic potential compared to compounds that target only one of these enzymes .
Properties
CAS No. |
154116-34-4 |
---|---|
Molecular Formula |
C28H26N5O3P |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(1S)-N-(diphenoxyphosphorylmethyl)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethanamine |
InChI |
InChI=1S/C28H26N5O3P/c34-37(35-25-12-6-2-7-13-25,36-26-14-8-3-9-15-26)21-29-27(28-30-32-33-31-28)20-22-16-18-24(19-17-22)23-10-4-1-5-11-23/h1-19,27,29H,20-21H2,(H,30,31,32,33)/t27-/m0/s1 |
InChI Key |
AHIFMZUYRNPRJK-MHZLTWQESA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NCP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Key on ui other cas no. |
154116-34-4 |
Synonyms |
2-biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminoethyl phosphonic acid CGS 26393 CGS-26393 |
Origin of Product |
United States |
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